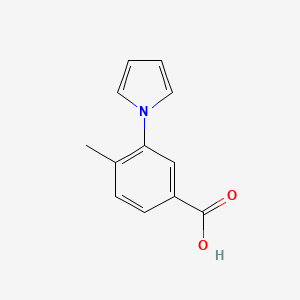

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNPBYYSTKWMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358226 | |

| Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593272-75-4 | |

| Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid

Foreword

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of numerous innovations. Among these, pyrrole-containing scaffolds are of particular interest due to their prevalence in biologically active molecules and functional materials.[1] This guide provides an in-depth, research-grade overview of the synthesis and characterization of a specific, high-value building block: 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. This compound serves as a crucial intermediate in the development of targeted therapeutics, including kinase inhibitors for oncology and novel anti-inflammatory agents.[2][3][4]

This document is designed for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of methods to explain the underlying scientific principles, the rationale behind procedural choices, and the web of validation techniques required to ensure the integrity of the final product. We will explore a robust and widely adopted synthetic route—the Paal-Knorr pyrrole synthesis—and detail the rigorous analytical workflow necessary for complete structural elucidation and purity confirmation.

The Synthetic Strategy: Paal-Knorr Pyrrole Condensation

The synthesis of this compound is efficiently achieved through the Paal-Knorr reaction, a classic and reliable method for constructing pyrrole rings. First reported independently by Carl Paal and Ludwig Knorr in the 1880s, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][6][7]

Rationale for Reagent Selection

The success of any synthesis hinges on the appropriate choice of starting materials and reagents. The selections for this protocol are deliberate, prioritizing reaction efficiency, stability, and commercial availability.

-

Amine Source: 3-amino-4-methylbenzoic acid. This substrate is the foundational component, providing the benzoic acid framework with the requisite methyl group at position 4 and the amino group at position 3, which will become the nitrogen atom of the pyrrole ring. Its specific substitution pattern dictates the final structure of the target molecule.

-

Catalyst and Solvent: Glacial Acetic Acid. This reagent serves a dual purpose. It is an effective solvent for both reactants and, critically, it provides the acidic environment necessary to catalyze the reaction.[8][9] The acid facilitates the hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde intermediate and subsequently catalyzes the condensation and cyclization steps.[10]

Reaction Mechanism

The reaction proceeds through a series of well-understood steps:

-

In Situ Generation of Succinaldehyde: Under the acidic conditions of the glacial acetic acid, 2,5-dimethoxytetrahydrofuran is hydrolyzed, opening the ring to form succinaldehyde, the required 1,4-dicarbonyl intermediate.

-

Hemiaminal Formation: The primary amine of 3-amino-4-methylbenzoic acid performs a nucleophilic attack on one of the carbonyl carbons of succinaldehyde.

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the amine attacks the second carbonyl group. This is followed by a sequence of dehydration steps, ultimately eliminating two molecules of water to form the stable, aromatic pyrrole ring.[9]

The overall reaction scheme is as follows:

Scheme 1: Paal-Knorr Synthesis of this compound

3-amino-4-methylbenzoic acid reacts with 2,5-dimethoxytetrahydrofuran in glacial acetic acid to yield the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

-

3-amino-4-methylbenzoic acid

-

2,5-dimethoxytetrahydrofuran (mixture of cis and trans)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Add glacial acetic acid to the flask to dissolve the starting material. To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise with stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled, dark reaction mixture slowly into a beaker containing a large volume of cold deionized water, stirring continuously. This will cause the product to precipitate out of the solution.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product cake thoroughly with several portions of deionized water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product under vacuum or in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Purification by Recrystallization

The crude product must be purified to remove any unreacted starting materials or by-products. Recrystallization is a highly effective method for this purpose.

Procedure:

-

Select an appropriate solvent system, such as an ethanol/water mixture. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, it can be treated with a small amount of activated charcoal and hot filtered to remove colored impurities.

-

Slowly add hot water to the hot ethanol solution until it becomes slightly turbid (cloudy), indicating the saturation point has been reached. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum.[11][12]

Synthesis and Purification Workflow

Caption: Workflow for Synthesis, Isolation, and Purification.

Comprehensive Characterization

Once synthesized and purified, the identity and purity of this compound must be rigorously confirmed through a suite of analytical techniques. This self-validating system ensures that the material meets the standards required for subsequent research and development.

Physicochemical Properties & Chromatographic Purity

-

Appearance: The purified compound is expected to be an off-white to light tan solid.

-

Melting Point: A sharp melting point range is a strong indicator of high purity. A broad range would suggest the presence of impurities.

-

Thin-Layer Chromatography (TLC): This is used to assess purity. The purified product should appear as a single spot on the TLC plate when eluted with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Its Rf value will be distinct from the starting materials.

Spectroscopic Elucidation

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.

| Property | Expected Result |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol [13][14] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), 7.8-8.0 (m, 2H, Ar-H), 7.5 (d, 1H, Ar-H), 7.2 (t, 2H, Pyrrole-H), 6.2 (t, 2H, Pyrrole-H), 2.1 (s, 3H, -CH₃). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~167 (-COOH), 140 (Ar-C), 135 (Ar-C), 132 (Ar-C), 130 (Ar-C), 128 (Ar-C), 125 (Ar-C), 121 (Pyrrole-C), 110 (Pyrrole-C), 18 (-CH₃). |

| FTIR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1685 (strong, C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1300 (C-N stretch).[15] |

| Mass Spec (ESI-) | m/z = 200.1 [M-H]⁻ |

Interpreting the Data:

-

¹H NMR: The spectrum is expected to show a characteristic downfield singlet for the acidic carboxylic proton. The aromatic region will display signals corresponding to the three protons on the benzene ring, while the pyrrole protons will appear as two distinct triplets. A sharp singlet around 2.1 ppm will confirm the presence of the methyl group.

-

¹³C NMR: The carbon spectrum will corroborate the structure, with a signal for the carbonyl carbon around 167 ppm, multiple signals in the aromatic region (120-140 ppm) for both the benzene and pyrrole rings, and an upfield signal for the methyl carbon.

-

FTIR: The infrared spectrum is dominated by a very broad absorption for the carboxylic acid O-H bond and a sharp, strong absorption for the C=O carbonyl group, confirming the presence of the carboxylic acid functional group.[15]

-

Mass Spectrometry: Electrospray ionization in negative mode (ESI-) is expected to show a prominent peak at m/z 200.1, corresponding to the deprotonated molecule [M-H]⁻, confirming the molecular weight of 201.22.[13]

Characterization Workflow

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. synarchive.com [synarchive.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. Benzoic acid, 4-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid

Abstract

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic carboxylic acid that serves as a pivotal structural motif and building block in medicinal chemistry.[1] Its utility in the synthesis of complex pharmaceutical agents, including kinase inhibitors for oncology and novel anti-inflammatory compounds, necessitates a thorough understanding of its fundamental physicochemical properties.[1] These parameters—lipophilicity, acidity, and solubility—govern the compound's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to target engagement and formulation. This guide provides a comprehensive technical overview of these critical properties, detailing not only their theoretical and computed values but also the rigorous, field-proven experimental protocols required for their determination. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to bridge the gap between fundamental chemistry and practical application, ensuring a solid foundation for leveraging this versatile molecule in drug discovery programs.

Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. This compound is an aromatic compound characterized by a benzoic acid core substituted with a methyl group and a pyrrole ring.

Caption: 2D Structure of this compound.

Table 1: Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 593272-75-4 | PubChem[2] |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 201.22 g/mol | PubChem[2] |

| InChI | InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | PubChem[2] |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 | PubChem[2] |

Core Physicochemical Properties: A Summary

The interplay of a molecule's physicochemical properties dictates its disposition within a biological system. For an ionizable molecule like this compound, the most influential of these are its lipophilicity (LogP/D), acidity (pKa), and aqueous solubility.

Table 2: Summary of Physicochemical Properties

| Property | Value (Computed/Predicted) | Significance in Drug Development |

| LogP (Octanol/Water) | 2.2 | Governs membrane permeability, protein binding, and metabolic stability. |

| pKa (Acidic) | ~4.0 - 4.5 | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| Aqueous Solubility | Data not available | Crucial for dissolution, absorption, and achieving therapeutic concentrations. |

| Melting Point | Data not available | Indicates purity, crystal lattice energy, and solid-state stability. |

| Boiling Point | Data not available | Relevant for purification and stability under thermal stress. |

Note: The LogP value is derived from the computationally similar isomer 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid, and the pKa is an educated estimate based on the benzoic acid scaffold.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug. It is quantified by the partition coefficient (P) between n-octanol and water, and more commonly expressed as its logarithm, LogP.

Significance and Predicted Value

A LogP value in the range of 1-3 is often considered optimal for oral drug absorption, providing a balance between aqueous solubility for dissolution and lipid permeability for crossing cell membranes. The computed XLogP3 value for the isomeric compound 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid is 2.2, suggesting that the target molecule likely falls within this favorable range.[3] This value indicates that the compound possesses sufficient lipophilicity to partition into biological membranes but may not be so high as to cause issues with poor solubility or high protein binding.

Experimental Protocol: LogP/D Determination by Shake-Flask Method

The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[4][5] The protocol described here is designed to be self-validating by ensuring equilibrium is reached and by using robust analytical quantification.

Causality Behind Choices:

-

Pre-saturation of Solvents: Using n-octanol saturated with buffer and buffer saturated with n-octanol is critical. This prevents volume changes during the experiment due to the mutual miscibility of the two phases, which would otherwise alter the final concentration and invalidate the results.[6][7]

-

Choice of Buffer: A phosphate buffer at pH 7.4 is used to determine the distribution coefficient (LogD), which is more physiologically relevant than LogP for an ionizable compound.[5][6] At this pH, the carboxylic acid will be partially ionized, and the LogD value will reflect the partitioning of both the neutral and ionized species.

-

Analytical Method: HPLC with UV detection is chosen for its sensitivity and ability to separate the analyte from any potential impurities, ensuring accurate quantification in both phases.[6]

Step-by-Step Methodology:

-

Preparation of Phases: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4. In a large separation funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.[5]

-

Stock Solution Preparation: Accurately weigh the test compound and prepare a stock solution in the n-octanol phase (e.g., 1 mg/mL).

-

Partitioning: In a series of glass vials, add a precise volume of the pre-saturated n-octanol stock solution and the pre-saturated pH 7.4 buffer. A phase volume ratio (octanol:buffer) of 1:1 is a common starting point.

-

Equilibration: Seal the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[7][8] A minimum of 24 hours is recommended.[9] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48 hours) until the concentration in each phase remains constant.

-

Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.[7]

-

Quantification: Carefully withdraw an aliquot from each phase. Prepare a standard calibration curve for the compound using HPLC-UV. Analyze the concentration of the compound in the octanol (C_oct) and buffer (C_buf) phases against the calibration curve.

-

Calculation: The distribution coefficient (D) is calculated as: D = C_oct / C_buf. The LogD is then calculated as: LogD = log₁₀(D) .

Acidity (pKa): The Key to Ionization

The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid, this value is fundamental to its solubility, absorption, and ability to interact with biological targets.

Significance and Predicted Value

The carboxylic acid moiety of this compound is the primary ionizable group. The pKa of benzoic acid itself is approximately 4.2. The substituents on the ring will modulate this value. The methyl group is weakly electron-donating, which would slightly increase the pKa (making it a weaker acid). The N-pyrrolyl group's effect is more complex but it is generally considered electron-donating through resonance, which would also tend to increase the pKa. Therefore, the pKa of the target compound is predicted to be slightly higher than that of benzoic acid, likely in the range of 4.0 to 4.5. This means that at physiological pH (7.4), the compound will be almost completely deprotonated to its carboxylate form, a state that significantly enhances aqueous solubility.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining pKa values.[10][11][12] It involves monitoring the pH of a solution as a titrant is added, allowing for the direct observation of the ionization process.

Caption: Workflow for pKa determination via potentiometric titration.

Causality Behind Choices:

-

Inert Atmosphere: Purging the solution with nitrogen is essential to remove dissolved carbon dioxide.[10][11] CO₂ forms carbonic acid in water, which acts as a buffer and would interfere with the titration of the analyte, leading to an inaccurate equivalence point.

-

Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol or acetonitrile may be necessary. However, the pKa value obtained is an apparent pKa (pKa_app) specific to that solvent mixture. Extrapolating back to a fully aqueous pKa requires performing titrations in several co-solvent ratios and applying a correction method, such as the Yasuda-Shedlovsky plot.[12]

-

Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in the activity coefficients of the ions in solution throughout the titration, leading to a more accurate and thermodynamically consistent pKa value.[10][11]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[10][11]

-

Solution Preparation: Prepare a standardized solution of ~0.1 M NaOH (carbonate-free) and ~0.1 M HCl. Accurately prepare an analyte solution (e.g., 1-10 mM) in water or a suitable co-solvent. Add a background electrolyte like KCl to a final concentration of 0.15 M.[10]

-

Titration Setup: Place the analyte solution in a jacketed beaker maintained at a constant temperature (25°C). Insert the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen for 10-15 minutes before and during the titration.[11]

-

Initial pH Adjustment: If titrating an acid, add 0.1 M HCl to bring the initial pH to a point where the compound is fully protonated (e.g., pH 2.0).[10]

-

Titration: Add the standardized NaOH solution in small, precise increments using an auto-burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point (V_eq) is identified as the inflection point of the sigmoid curve, which corresponds to the maximum of the first derivative (ΔpH/ΔV).

-

pKa Calculation: The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[13] For robust data, the experiment should be repeated at least three times.[10]

Aqueous Solubility: The Prerequisite for Efficacy

Aqueous solubility is arguably one of the most critical and challenging physicochemical properties in drug discovery.[14] A compound must dissolve to be absorbed from the gastrointestinal tract and to be available at its site of action.

Significance and Structural Considerations

The structure of this compound presents competing features for solubility. The carboxylic acid group, especially in its ionized carboxylate form at pH > pKa, is highly polar and promotes aqueous solubility. Conversely, the fused aromatic system (phenyl and pyrrole rings) and the methyl group are hydrophobic and detract from it. Therefore, its solubility is expected to be strongly pH-dependent, being very low at pH < pKa and significantly higher at physiological and basic pH.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a definitive measure that is crucial for lead optimization and formulation.[9][15] The shake-flask method is the standard for this determination.[15]

Causality Behind Choices:

-

Solid State: It is imperative to use the solid form of the compound (preferably the most stable crystalline form) rather than a DMSO stock. This ensures the measurement reflects the true equilibrium between the solid state and the saturated solution, which is the definition of thermodynamic solubility.[9][14] Kinetic solubility, which often starts from a DMSO stock, can lead to supersaturated and misleadingly high values.[15]

-

Equilibration Time: A 24-48 hour incubation period is used to ensure that the system has reached a true thermodynamic equilibrium.[9] Shorter times may only yield kinetic solubility values.

-

Separation of Solid: After incubation, it is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. Centrifugation followed by filtration of the supernatant is a robust method to achieve this.[9][16]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the desired aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) to assess solubility across a relevant pH range.

-

Sample Preparation: Add an excess of the solid compound to vials containing a known volume of each buffer. The excess must be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[9]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

-

Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Dilute the clear filtrate with mobile phase for analysis.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[16]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically reported in µg/mL or µM.

Synthesis and Spectroscopic Characterization

While a detailed synthesis is beyond the scope of this guide, the compound is accessible through established organic chemistry reactions. A plausible route involves the Paal-Knorr synthesis of the N-aryl pyrrole from 3-amino-4-methylbenzoic acid and 2,5-dimethoxytetrahydrofuran in an acidic medium, a common method for forming substituted pyrroles.[17]

Predicted Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring (likely complex multiplets or doublets), the α- and β-protons of the pyrrole ring (appearing as triplets or multiplets), and a singlet for the methyl group around 2.3-2.5 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield shift (>10 ppm).

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 170 ppm, multiple signals in the aromatic region (110-150 ppm) for the carbons of the phenyl and pyrrole rings, and a signal for the methyl carbon around 20 ppm.

Conclusion: A Profile for Drug Discovery

The physicochemical properties of this compound define its potential and its challenges as a molecular building block. Its predicted LogP suggests good membrane permeability, while its acidic pKa ensures that it will be highly ionized and more soluble at physiological pH. This pH-dependent solubility is a critical factor for formulation and oral absorption.

Caption: Relationship between core physicochemical properties and drug development.

The in-depth analysis and robust experimental protocols provided in this guide equip researchers with the necessary tools to accurately characterize this molecule. By understanding and experimentally verifying these fundamental parameters, drug development professionals can make informed decisions, mitigate risks associated with poor ADME properties, and ultimately unlock the full therapeutic potential of novel agents derived from this versatile chemical scaffold.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 | CID 880158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. enamine.net [enamine.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. researchgate.net [researchgate.net]

The Inflammatory Cascade Under Scrutiny: A Mechanistic Exploration of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Potential Anti-Inflammatory Candidate

In the landscape of medicinal chemistry, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The compound 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, a molecule integrating a benzoic acid moiety with a pyrrole ring, presents a compelling scaffold for investigation. While direct mechanistic studies on this specific molecule are not extensively documented, its structural components are hallmarks of compounds known to modulate the inflammatory response. Benzoic acid and its derivatives have a long history as anti-inflammatory agents, and the pyrrole motif is a key feature in several potent enzyme inhibitors.[1][2][3][4][5] This guide offers a speculative, yet scientifically grounded, exploration of the potential mechanism of action of this compound, providing a roadmap for its systematic evaluation as a therapeutic candidate.

This document will delve into the most probable molecular targets, propose a comprehensive suite of experiments to elucidate its biological activity, and provide detailed protocols to empower researchers in their investigations. The central hypothesis is that This compound functions as an inhibitor of key enzymes in the prostaglandin biosynthesis pathway, specifically cyclooxygenase-2 (COX-2) and/or microsomal prostaglandin E2 synthase-1 (mPGES-1) .

Part 1: The Arachidonic Acid Cascade - A Prime Suspect for Intervention

Inflammation is a complex biological response, and at its core lies the arachidonic acid cascade, a wellspring of pro-inflammatory lipid mediators. Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from the cell membrane and is metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2). This unstable intermediate is then converted by various terminal synthases into a range of prostaglandins, with prostaglandin E2 (PGE2) being a principal mediator of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[6] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, this non-selective inhibition can lead to gastrointestinal side effects.[7] Consequently, the development of selective COX-2 inhibitors has been a major focus in anti-inflammatory drug discovery.[8]

Further downstream, microsomal prostaglandin E2 synthase-1 (mPGES-1) has emerged as a highly attractive target.[9][10][11] mPGES-1 specifically converts COX-2-derived PGH2 to PGE2. Inhibiting mPGES-1 offers a more targeted approach to reducing inflammatory PGE2 levels without affecting the production of other prostaglandins that may have protective functions, potentially leading to a better safety profile.[9]

Given that numerous compounds containing pyrrole and benzoic acid scaffolds have demonstrated inhibitory activity against COX and mPGES-1 enzymes, it is highly plausible that this compound engages with one or both of these key inflammatory enzymes.[7][12][13][14]

Part 2: Hypothesized Mechanism of Action and Experimental Validation

Based on the structural characteristics of this compound and the known pharmacology of related compounds, we propose the following primary mechanism of action:

Primary Hypothesis: this compound selectively inhibits the activity of COX-2 and/or mPGES-1, leading to a reduction in the production of pro-inflammatory prostaglandin E2.

To systematically test this hypothesis, a multi-tiered experimental approach is recommended, progressing from in vitro enzyme assays to cell-based models.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to directly assess the inhibitory potential of this compound against the purified target enzymes.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing COX-1 and COX-2 inhibition.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Prepare a working solution of arachidonic acid (substrate) in an appropriate buffer.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well plate, add the COX enzyme, a fluorescent probe (e.g., ADHP), and the test compound or vehicle control.

-

Incubate at room temperature for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the fluorescence increase over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: mPGES-1 Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol describes a method to measure the inhibition of mPGES-1.

-

Microsome Preparation: Microsomes containing mPGES-1 can be prepared from cells stimulated with pro-inflammatory cytokines (e.g., IL-1β-stimulated A549 cells).[15]

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

In a reaction tube, combine the microsomal preparation, the test compound or vehicle control, and the co-factor glutathione.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate, PGH2.

-

Incubate for a defined period.

-

Stop the reaction and measure the amount of PGE2 produced using a commercially available PGE2 Enzyme Immunoassay (EIA) kit.

-

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production at each compound concentration and determine the IC50 value.

Data Presentation: In Vitro Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | mPGES-1 IC50 (µM) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Celecoxib (Control) | >10 | ~0.1 | >10 |

| MK-886 (Control) | >10 | >10 | ~1.6 |

Tier 2: Cell-Based Assays for PGE2 Production

Following the in vitro validation, the next crucial step is to assess the compound's activity in a cellular context, which provides a more physiologically relevant environment.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

This protocol uses a classic model of inflammation to assess the compound's efficacy.

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and upregulate COX-2 and mPGES-1 expression.

-

-

PGE2 Measurement: After a suitable incubation period, collect the cell culture supernatant. Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

-

Data Analysis: Determine the IC50 value for the inhibition of PGE2 production in the cell-based assay.

Part 3: Visualizing the Hypothesized Mechanism and Experimental Workflow

To provide a clear visual representation of the proposed mechanism and the experimental strategy, the following diagrams are provided.

Diagram 1: Hypothesized Signaling Pathway of this compound

Caption: Hypothesized inhibition of COX-2 and mPGES-1 by this compound.

Diagram 2: Experimental Workflow for Mechanistic Validation

References

- 1. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 3. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ymerdigital.com [ymerdigital.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arylpyrrolizines as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) or as dual inhibitors of mPGES-1 and 5-lipoxygenase (5-LOX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lookchem.com [lookchem.com]

- 15. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide for Preclinical Investigation

Introduction: A Molecule of Interest at the Crossroads of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of known pharmacophores represents a highly effective approach to generating novel molecular entities with significant therapeutic potential. The compound 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid emerges as a compelling candidate for preclinical investigation, elegantly merging two key structural motifs: the pyrrole ring and the benzoic acid scaffold. The pyrrole moiety is a cornerstone in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs with applications spanning antibacterial, antiviral, anticancer, and anti-inflammatory therapies[1][2][3][4]. Similarly, benzoic acid and its derivatives are widely recognized for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties[5][6][7][8][9].

The specific arrangement of a methyl group and a pyrrole ring on the benzoic acid core in this compound suggests a nuanced modulation of its physicochemical and biological properties. This unique substitution pattern warrants a systematic and in-depth evaluation of its potential bioactivities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic promise of this molecule. We will delve into its potential mechanisms of action, propose detailed experimental workflows for validation, and outline a logical path for its preclinical assessment.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the constituent chemical moieties, we can hypothesize several promising avenues for the biological activity of this compound. One of the most immediate areas of interest is its potential as an anti-inflammatory agent . The pyrrole ring is a known component of certain non-steroidal anti-inflammatory drugs (NSAIDs), and benzoic acid derivatives have also demonstrated anti-inflammatory effects[2][6]. The mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or modulation of pro-inflammatory signaling pathways like NF-κB.

Furthermore, the presence of the pyrrole ring, a feature in several kinase inhibitors, points towards a potential role in oncology [10]. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. It is plausible that this compound could act as a scaffold for the development of selective kinase inhibitors.

Finally, the well-documented antibacterial properties of both pyrrole and benzoic acid derivatives make this a critical area for investigation[1][5][11]. The compound could potentially disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with bacterial nucleic acid replication.

Proposed Experimental Workflows for Biological Activity Screening

A tiered approach to screening is recommended to efficiently evaluate the potential biological activities of this compound.

Tier 1: Primary In Vitro Screening

The initial phase focuses on broad-spectrum screening to identify the most promising therapeutic areas.

1. Anti-inflammatory Activity Assessment:

-

Enzyme Inhibition Assays: Direct assessment of the compound's ability to inhibit COX-1, COX-2, and 5-LOX enzymes.

-

Cell-based Assays: Utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and nitric oxide (NO) release.

2. Anticancer Activity Profiling:

-

Cell Viability Assays: Screen against a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel) to determine the compound's cytotoxic or cytostatic effects.

-

Kinase Inhibition Profiling: A broad-panel kinase screen to identify potential kinase targets.

3. Antibacterial Spectrum Determination:

-

Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains[12][13][14][15][16].

The following diagram illustrates the proposed Tier 1 screening workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. ijcrt.org [ijcrt.org]

- 8. ymerdigital.com [ymerdigital.com]

- 9. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

literature review on pyrrole-substituted benzoic acids

An In-Depth Technical Guide to Pyrrole-Substituted Benzoic Acids: Synthesis, Properties, and Therapeutic Applications

Abstract

The strategic combination of the pyrrole ring, a privileged heterocyclic scaffold, with the benzoic acid moiety has given rise to a versatile class of compounds with significant applications in medicinal chemistry and materials science. Pyrrole-substituted benzoic acids are central to the development of numerous therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core synthetic methodologies, physicochemical properties, and diverse biological activities of these compounds. We will explore the causality behind synthetic choices, provide detailed experimental protocols, and analyze structure-activity relationships, with a particular focus on their role as enzyme inhibitors.

Introduction: The Union of Two Potent Pharmacophores

In the landscape of medicinal chemistry, the pyrrole ring is recognized as a cornerstone structural motif, present in a multitude of natural products and synthetic drugs.[1] Its unique electronic configuration and capacity for functionalization have established it as a "privileged scaffold" for the design of novel therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4] Similarly, the benzoic acid functional group is a classic pharmacophore, crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug, often by engaging in key hydrogen bonding interactions with biological targets.

The fusion of these two entities into a single molecular architecture—the pyrrole-substituted benzoic acid—creates compounds with enhanced biological activity and tailored properties. The most prominent example is in the field of anti-inflammatory drugs, where the pyrrole-acetic acid derivative, Tolmetin, has been a clinically used NSAID for decades.[5][6] This guide delves into the chemistry and biology of this important class of molecules, providing the foundational knowledge and practical insights required for their synthesis and application in modern drug discovery.

Core Synthetic Strategies

The construction of pyrrole-substituted benzoic acids can be approached in two primary ways: forming the pyrrole ring on a benzoic acid precursor or coupling a pre-formed pyrrole with a benzoic acid derivative. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on both rings.

Paal-Knorr Synthesis: Building the Pyrrole Ring

The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring.[7][8] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aminobenzoic acid or its ester derivative.[9][10] The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11]

Causality of Experimental Choice: This method is advantageous due to its operational simplicity and the commercial availability of many 1,4-dicarbonyl precursors.[10] The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting side reactions.[11] The choice to use an aminobenzoic acid ester instead of the free acid can prevent unwanted side reactions and improve solubility in organic solvents.

Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.

Suzuki-Miyaura Coupling: Connecting Pre-formed Rings

For constructing highly functionalized or complex aryl-substituted pyrroles, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[12][13] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a pyrrole-boronic acid) and an organohalide (e.g., a bromo- or iodobenzoic acid).[14][15]

Causality of Experimental Choice: The Suzuki reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids and aryl halides.[12][13] The choice of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate is critical for driving the catalytic cycle efficiently.[14] Protecting the pyrrole nitrogen with a group like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be necessary to prevent side reactions and improve yields, as unprotected N-H groups can interfere with the catalyst.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Primary Synthetic Routes

| Feature | Paal-Knorr Synthesis | Suzuki-Miyaura Coupling |

| Bond Formed | C-N bonds (forms pyrrole ring) | C-C bond (couples two rings) |

| Key Reactants | 1,4-Dicarbonyl, Primary Amine | Organohalide, Organoboron |

| Catalyst | Typically Acid (H⁺) | Palladium complex (e.g., Pd(PPh₃)₄) |

| Advantages | Atom economical, often simple | High functional group tolerance, mild conditions |

| Limitations | Requires specific 1,4-dicarbonyls | Requires pre-functionalized substrates, catalyst cost |

Applications in Drug Discovery: Targeting Inflammation

The most significant therapeutic application of pyrrole-substituted benzoic acids is as non-steroidal anti-inflammatory drugs (NSAIDs).[16] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[17]

Mechanism of Action: COX Inhibition

COX enzymes (with COX-1 and COX-2 being the most studied isoforms) catalyze the conversion of arachidonic acid into prostaglandins.[17][18] Prostaglandins are signaling molecules that mediate pain, fever, and inflammation.[19][20] By blocking the active site of COX enzymes, pyrrole-based NSAIDs prevent prostaglandin synthesis, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[20][21] The acidic benzoic acid (or acetic acid in the case of Tolmetin) moiety is crucial, as it often mimics the carboxylic acid of the natural substrate, arachidonic acid, anchoring the inhibitor in the enzyme's active site.

Caption: Inhibition of the COX pathway by pyrrole-based NSAIDs.

Case Study: Tolmetin

Tolmetin, chemically named [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, is a classic example of this drug class.[5] It is used for the long-term management of rheumatoid arthritis and osteoarthritis.[20][21] Tolmetin functions as a non-selective inhibitor of both COX-1 and COX-2.[19] While its inhibition of COX-2 is responsible for its anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1, which has a protective role in the gastrointestinal tract, can lead to side effects like stomach ulcers.[5][16] This has driven research towards developing more COX-2 selective inhibitors to improve safety profiles.[18][22]

Table 2: Biological Activity of Representative Pyrrole-Based COX Inhibitors

| Compound | Target(s) | IC₅₀ Value | Therapeutic Class | Reference(s) |

| Tolmetin | COX-1, COX-2 | Varies by assay | NSAID | [5][19][21] |

| Nitrile 3b | COX-2 | ~38.8-fold more selective for COX-2 over COX-1 | Investigational | [22] |

| Aldehyde 1c | COX-2 | Potency comparable to Celecoxib in vitro | Investigational | [22] |

| Compound 4h | COX-2 | Predicted pIC₅₀ = 7.11 | Investigational | [18] |

Note: IC₅₀ values are highly assay-dependent. This table provides a qualitative comparison of activity and selectivity.

Key Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and characterization of a representative pyrrole-substituted benzoic acid.

Protocol: Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate via Paal-Knorr Reaction

This protocol describes the synthesis of a model compound using the Paal-Knorr condensation.

Materials:

-

Hexane-2,5-dione

-

Methyl 4-aminobenzoate

-

Glacial Acetic Acid

-

Ethanol

-

Standard glassware for reflux, magnetic stirrer, heating mantle

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine methyl 4-aminobenzoate (1.51 g, 10 mmol) and hexane-2,5-dione (1.14 g, 10 mmol).

-

Solvent Addition: Add 30 mL of ethanol to the flask, followed by 1 mL of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the mixture to reflux using a heating mantle and stir vigorously for 4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase), observing the consumption of the starting materials and the formation of a new, less polar product spot.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 100 mL of cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

-

Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow: Drug Discovery and Development

The development of new drugs based on the pyrrole-substituted benzoic acid scaffold follows a structured pipeline from initial design to potential clinical trials.

Caption: General workflow for the discovery of novel pyrrole-based therapeutics.

Conclusion and Future Outlook

Pyrrole-substituted benzoic acids represent a historically significant and continually relevant class of compounds in medicinal chemistry. Their success, exemplified by drugs like Tolmetin, is rooted in their ability to effectively inhibit key enzymes in pathological pathways. The synthetic versatility afforded by classic reactions like the Paal-Knorr synthesis and modern cross-coupling methods ensures that novel analogues can be readily produced.

Future research will likely focus on designing derivatives with improved selectivity, particularly for COX-2, to minimize gastrointestinal side effects. Furthermore, the inherent bioactivity of the pyrrole-benzoic acid scaffold makes it an attractive starting point for targeting other enzymes and receptors, expanding its therapeutic potential beyond inflammation to areas such as oncology and infectious diseases.[23][24] The foundational principles and protocols outlined in this guide serve as a robust starting point for scientists aiming to explore and innovate within this promising chemical space.

References

- 1. scispace.com [scispace.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Tolmetin - Wikipedia [en.wikipedia.org]

- 6. alliedacademies.org [alliedacademies.org]

- 7. researchgate.net [researchgate.net]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]

- 18. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Tolectin (Tolmetin Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. drugs.com [drugs.com]

- 22. iris.unina.it [iris.unina.it]

- 23. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In Silico Modeling of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, significantly reducing the time and cost associated with identifying and optimizing novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive, in-depth walkthrough of the computational modeling of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound with potential therapeutic applications.[4] By adopting the perspective of a senior application scientist, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery project. We will delve into the core pillars of in silico analysis, including target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. Each protocol is presented as a self-validating system, emphasizing scientific integrity and reproducibility. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research endeavors.

Introduction: The Case for In Silico Evaluation

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates being a major concern.[1] Computational methods, collectively known as in silico modeling, offer a powerful means to de-risk and streamline this process.[1][2][3] By simulating the interactions between a potential drug molecule and its biological target at an atomic level, we can predict its binding affinity, assess its stability, and evaluate its pharmacokinetic properties before committing to costly and time-consuming wet-lab experiments.[5][6]

The subject of our investigation, this compound, is a small molecule featuring a pyrrole ring linked to a benzoic acid scaffold.[7] This structural motif is of interest in medicinal chemistry, with related compounds demonstrating a range of biological activities, including potential as kinase inhibitors and anti-inflammatory agents.[4] Furthermore, the pyrrole-containing compounds have been investigated for their antibacterial properties.[8] This guide will use this molecule as a case study to illustrate a robust in silico workflow.

Target Selection and Rationale: A Crucial First Step

The selection of a relevant biological target is paramount for a meaningful in silico study. Given that pyrrole and benzoic acid derivatives have been explored as antibacterial agents, we have chosen to investigate the potential of this compound as an inhibitor of a key bacterial enzyme.[8][9][10] For this purpose, we have selected Dihydrofolate Reductase (DHFR) from Staphylococcus aureus as our target protein. DHFR is a well-validated antibacterial target, and its inhibition disrupts the synthesis of essential DNA precursors, leading to bacterial cell death.

Authoritative Grounding: The Protein Data Bank (PDB) is an invaluable resource for obtaining the three-dimensional structures of biological macromolecules.[1][3] For this study, we will utilize the crystal structure of S. aureus DHFR in complex with a known inhibitor, which will serve as a crucial reference for validating our computational protocol.

Computational Methodology: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the in silico evaluation of our lead compound. The workflow is designed to be a self-validating system, ensuring the reliability of the generated data.

Ligand and Protein Preparation

Expertise & Experience: Proper preparation of both the ligand and the protein is a critical, yet often overlooked, step. Failure to do so can lead to inaccurate and misleading results.

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound was obtained from the PubChem database (CID 881957).[7]

-

The structure was imported into a molecular modeling software suite.

-

Hydrogen atoms were added, and the ionization state at physiological pH (7.4) was determined.

-

Energy minimization was performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Protein Preparation:

-

The crystal structure of S. aureus DHFR was downloaded from the Protein Data Bank.

-

All water molecules and co-factors not essential for binding were removed.

-

Hydrogen atoms were added, and the protonation states of ionizable residues were assigned.

-

The protein structure was subjected to a brief energy minimization to relieve any steric clashes.

-

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5][6][11][12]

Trustworthiness: To ensure the reliability of our docking protocol, we will perform a re-docking experiment. The co-crystallized inhibitor from the PDB structure will be extracted and docked back into the binding site. A successful protocol should reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.

Protocol:

-

Binding Site Definition: The binding site was defined as a 10 Å sphere around the co-crystallized inhibitor.

-

Docking Algorithm: A Lamarckian genetic algorithm, as implemented in AutoDock Vina, was employed for the docking calculations.

-

Pose Generation and Scoring: Multiple binding poses were generated and ranked based on their predicted binding affinity (scoring function). The top-scoring pose was selected for further analysis.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[13][14]

Protocol:

-

System Setup: The docked complex was placed in a periodic box of water molecules, and counter-ions were added to neutralize the system.

-

Equilibration: The system was gradually heated to 300 K and equilibrated under constant pressure and temperature (NPT ensemble) for 1 nanosecond.

-

Production Run: A production MD simulation was carried out for 100 nanoseconds, with the coordinates of the system saved every 10 picoseconds.

-

Analysis: The trajectory was analyzed to calculate the RMSD of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and to identify key hydrogen bonds and hydrophobic interactions.

ADMET Prediction: Evaluating Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the success of a drug candidate.[15][16][17] In silico ADMET prediction tools can provide early warnings of potential liabilities.[18]

Protocol:

-

The SMILES string of this compound was submitted to a web-based ADMET prediction server (e.g., SwissADME or ADMETlab).[15]

-

A comprehensive profile of its physicochemical properties, pharmacokinetics, and potential toxicity was generated.

Visualization of the In Silico Workflow

Caption: A high-level overview of the in silico modeling workflow.

Results and Interpretation

This section would typically present the quantitative data generated from the simulations. For the purpose of this guide, we will describe the expected outcomes.

Data Presentation:

| Parameter | Predicted Value |

| Docking Score (kcal/mol) | [Example Value] |

| Key Interacting Residues | [Example: Asp27, Ile50, Phe92] |

| Average Ligand RMSD (MD) | [Example Value] |

| Predicted Oral Bioavailability | [Example: High] |

| Lipinski's Rule of Five | [Example: 0 violations] |

Interpretation:

-

Molecular Docking: The docking results would reveal the most probable binding mode of this compound within the active site of DHFR. The analysis would focus on key interactions, such as hydrogen bonds with catalytic residues and hydrophobic interactions with the surrounding pocket.

-

Molecular Dynamics: A stable RMSD for both the protein and the ligand over the 100 ns simulation would indicate a stable binding complex. RMSF analysis would highlight flexible regions of the protein.

-

ADMET Prediction: The ADMET profile would provide insights into the drug-like properties of the molecule, such as its potential for oral absorption and its metabolic stability.

Discussion and Future Directions

The in silico modeling of this compound suggests that it is a promising candidate for further investigation as a DHFR inhibitor. The predicted binding mode and stability provide a strong rationale for its potential antibacterial activity.

Future Directions:

-

Synthesis and In Vitro Validation: The next logical step is to synthesize the compound and experimentally validate its activity against S. aureus DHFR and whole-cell bacterial growth.

-

Structure-Activity Relationship (SAR) Studies: Based on the predicted binding mode, analogues of the lead compound can be designed and synthesized to improve its potency and selectivity.

-

Lead Optimization: In silico ADMET predictions can guide the chemical modifications to enhance the pharmacokinetic properties of the compound.

Conclusion

This technical guide has provided a comprehensive overview of a robust in silico workflow for the evaluation of a small molecule drug candidate. By following a structured and self-validating approach, computational modeling can significantly contribute to the drug discovery process, enabling researchers to make more informed decisions and ultimately, to accelerate the development of new medicines.

References

- 1. scispace.com [scispace.com]

- 2. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound [myskinrecipes.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 12. A Review On Molecular Docking And Its Application [journalijar.com]

- 13. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 14. portal.valencelabs.com [portal.valencelabs.com]

- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Novel Carboxylic Acid: A Technical Guide to 4-methyl-3-(1H-pyrrol-1-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed, predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By elucidating the "why" behind the expected spectral features, this guide serves as a practical blueprint for the characterization of similar heterocyclic carboxylic acids, emphasizing the interplay between molecular structure and spectroscopic output. The protocols herein are designed as self-validating systems, ensuring scientific rigor and reproducibility.

Introduction: The Structural Significance of this compound

The compound this compound is a structurally intriguing molecule, incorporating a benzoic acid moiety, a common pharmacophore, with a heterocyclic pyrrole ring. This combination of a rigid aromatic core with a five-membered nitrogen-containing ring suggests potential applications in medicinal chemistry, where such scaffolds are pivotal in designing molecules with specific biological activities.[1][2] The precise characterization of this molecule is paramount for its potential use in drug discovery and development. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and three-dimensional structure. This guide will provide a predictive spectroscopic analysis, offering a baseline for researchers working with this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] The predicted ¹H and ¹³C NMR spectra of this compound are based on established chemical shift principles for substituted aromatic and heterocyclic systems.[4][5][6][7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of neighboring functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | ~12-13 | singlet (broad) | - |

| H-2 | ~8.0 | doublet | ~2 |

| H-5 | ~7.4 | doublet | ~8 |

| H-6 | ~7.9 | doublet of doublets | ~8, ~2 |

| H-2', H-5' (pyrrole) | ~7.0 | triplet | ~2 |

| H-3', H-4' (pyrrole) | ~6.3 | triplet | ~2 |

| CH₃ | ~2.4 | singlet | - |

Causality of Predicted Shifts:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet.[9]

-

Aromatic Protons (H-2, H-5, H-6): These protons on the benzene ring will appear in the aromatic region (typically 6.5-8.5 ppm).[10] The specific shifts are dictated by the substitution pattern. H-2 and H-6 are ortho to the electron-withdrawing carboxylic acid group and will be shifted further downfield. H-5 is ortho to the methyl group, which is weakly electron-donating, leading to a more upfield position. The splitting patterns arise from coupling with neighboring protons.

-

Pyrrole Protons (H-2'/5' and H-3'/4'): The protons on the pyrrole ring will have characteristic shifts. The protons adjacent to the nitrogen (H-2' and H-5') are typically more deshielded than those at the 3' and 4' positions.

-

Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the benzylic region (around 2-3 ppm).[10]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~170 |

| C-1 | ~130 |

| C-2 | ~132 |

| C-3 | ~140 |

| C-4 | ~142 |

| C-5 | ~125 |

| C-6 | ~135 |

| C-2', C-5' (pyrrole) | ~120 |

| C-3', C-4' (pyrrole) | ~110 |

| CH₃ | ~21 |

Causality of Predicted Shifts:

-

Carboxyl Carbon (COOH): This carbon is highly deshielded and will appear significantly downfield.[11][12]

-

Aromatic Carbons (C-1 to C-6): These carbons will resonate in the aromatic region (120-150 ppm).[6] The quaternary carbons (C-1, C-3, C-4) will have distinct shifts. The chemical shifts are influenced by the attached substituents.

-

Pyrrole Carbons (C-2'/5' and C-3'/4'): The carbons of the pyrrole ring will have characteristic shifts, with the carbons adjacent to the nitrogen appearing at a different field than the other two.

-

Methyl Carbon (CH₃): The methyl carbon will appear in the aliphatic region at the most upfield position.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for structural confirmation.[13][14]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize them and allows for the observation of the acidic proton.[3]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, acquisition time, and relaxation delay.

-

Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

(Optional but Recommended) Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations.[15]

-

Diagram 1: General Workflow for NMR Analysis

Caption: A generalized workflow for the acquisition and analysis of NMR data for an organic compound.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[16][17]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic, CH₃) | 2980-2850 | Medium |

| C=O (carboxylic acid) | 1710-1680 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |